ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-6(10)5-3-4-11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,13) |
InChI Key |
BUVFRWGPQPLJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2C(=C1Cl)C=CN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Formation of an α-substituted cyanoester intermediate via alkylation or condensation reactions.
- Cyclization with formamidine or formamidine salts to construct the fused pyridazine or pyrimidine ring system.
- Halogenation (chlorination) at the 4-position to introduce the chloro substituent.
- Ester functionalization at the 3-position (ethyl carboxylate group) is often introduced early or maintained throughout the synthesis.
Detailed Stepwise Preparation (Adapted from Closely Related Pyrrolo[2,3-d]pyrimidine Methods)
| Step | Reaction Description | Key Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1. Alkylation/Condensation | Reaction of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane or 2-bromo-1,1-dimethoxyethane | Base catalyst (alkali), solvent (alcoholic or aprotic), temperature control (room temp to reflux) | Formation of 2-cyano-3-(1,3-dioxolyl)ethyl propionate or ethyl 2-cyano-4,4-dimethoxybutanoate intermediate with high conversion (≥75%) and yield (up to 85%) |
| 2. Cyclization | Addition of formamidine acetate or formamidine salt to intermediate under basic conditions | Alkali base (e.g., sodium alkoxide), solvent (ethanol, pyridine), temperature 0–50 °C for addition, then 50–110 °C for elimination and ring closure | Formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine or equivalent fused heterocycle via condensation and ring closure in a one-pot procedure |
| 3. Hydrolysis and Ring Closing | Hydrolysis of protective groups and completion of ring closure | Acidic conditions (e.g., hydrochloric acid), controlled temperature | Conversion to 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine intermediate |
| 4. Chlorination | Reaction of 4-hydroxy intermediate with chlorination reagent such as phosphorus oxychloride (POCl3) | Sealed high-temperature and high-pressure reactor, controlled addition of POCl3, temperature 60–110 °C | Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with purity >99.5% by HPLC, suitable for industrial scale production |
Note: For the pyridazine analog, the synthetic routes are similar but require specific starting materials and conditions to favor pyridazine ring formation over pyrimidine.
Key Reaction Conditions and Optimization
- Molar Ratios: Excess ethyl 2-cyanoacetate (1.5 to 10 equivalents) improves conversion rates and yield in the initial alkylation step.
- Temperature Control: Critical for selectivity and yield; addition and cyclization steps are performed at 0–50 °C and elimination/chlorination at 50–110 °C.
- One-Pot Reactions: Combining condensation and elimination steps reduces reaction time and waste.
- Solvent Use: Alcoholic solvents (ethanol, methanol) and aprotic solvents (dimethyl sulfoxide) are common; solvent recovery and reuse are integral to green chemistry approaches.
- Purification: High product purity (>99.5%) is achieved without further purification, facilitating industrial scalability.
Industrial Production Insights
- Use of closed reaction systems with integrated solvent recovery, tail gas absorption, and filtration units enhances safety and environmental compliance.
- Reduction in the amount of chlorinating agents (e.g., POCl3) minimizes toxic waste and improves green chemistry metrics.
- The synthetic route is designed for mild reaction conditions and low equipment requirements , making it suitable for large-scale manufacturing.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Molar ratio (ethyl 2-cyanoacetate : alkylating agent) | 1.5 : 1 to 10 : 1 | Higher ratios increase conversion and yield |
| Reaction temperature (alkylation) | Room temp to reflux (20–60 °C) | Controls rate and side reactions |
| Cyclization temperature | 0–50 °C (addition), 50–110 °C (elimination) | Optimizes ring closure, minimizes impurities |
| Reaction time | 2–8 hours per step | Balances yield and process throughput |
| Purity of final product | >99.5% (HPLC area %) | High purity eliminates need for further purification |
| Yield | 75–85% overall | Efficient process with minimized waste |
Research Findings and Notes
- The synthetic approach involving ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials has demonstrated superior conversion rates (>75%) compared to literature methods (<60%).
- The one-pot addition-condensation-cyclization strategy reduces reaction steps, time, and solvent use.
- Chlorination with POCl3 under controlled conditions yields the chloro-substituted product with excellent purity and minimal by-products.
- The ester group (ethyl carboxylate) remains stable throughout the synthesis, allowing for selective functionalization.
- Industrial processes emphasize green chemistry principles , including solvent recycling and closed-system operations to minimize hazardous emissions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.
Scientific Research Applications
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrrolo[2,3-c]Pyridazine Derivatives
Ethyl 5-Amino-3,4-Diphenyl-7H-Pyrrolo[2,3-c]Pyridazine-6-Carboxylate (Compound 1)
- Structural Differences: This analog replaces the chlorine at position 4 with an amino group and introduces phenyl substituents at positions 3 and 4 (Table 1).
- The absence of chlorine reduces electrophilicity, altering reactivity in cross-coupling reactions .
Ethyl 5-Aminofuro[2,3-c]Pyridazine-6-Carboxylate (Compound 2)
Heterocyclic Core Variations
Ethyl 4-Chloro-7-Azaindole-3-Carboxylate
- Structural Differences : Features an azaindole core (pyrrolo[2,3-b]pyridine) instead of pyrrolopyridazine.
- Impact : The pyridine ring (vs. pyridazine) reduces electron-deficient character, altering binding interactions with biological targets like kinases. Suppliers list this compound as a key intermediate for kinase inhibitors .
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (Compound 9c)
- Structural Differences : Contains a pyrrolopyridine core (pyridine fused to pyrrole) instead of pyrrolopyridazine.
- This analog showed 85% yield in hydrogenation reactions, suggesting comparable synthetic accessibility .
Table 1: Key Properties of Ethyl 4-Chloro-7H-Pyrrolo[2,3-c]Pyridazine-3-Carboxylate and Analogs
Biological Activity
Ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolopyridazine framework, which is known for its diverse biological activities. The presence of a chloro substituent and an ethyl ester enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been investigated as an inhibitor of various cancer cell lines.
- Mechanism of Action : The compound exhibits selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). In biochemical assays, it demonstrated an IC50 value in the low nanomolar range against EGFR mutants associated with resistance to conventional therapies .
- Case Study : In a study involving Ba/F3 cells expressing EGFR mutations, this compound showed significant tumor growth inhibition in xenograft models. At a dosage of 100 mg/kg BID, it achieved up to 92% tumor growth inhibition, showcasing its potential as a targeted therapy for resistant NSCLC .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria.
- In Vitro Studies : In a series of tests against various bacterial strains, this compound exhibited low micromolar IC50 values, indicating effective inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription .
- Efficacy : Compounds with similar structures have shown MIC values ranging from <0.03125 to 16 μg/mL against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that derivatives of this compound may have broad-spectrum antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications.
| Modification | Effect on Activity |
|---|---|
| Chloro Substituent | Enhances selectivity for EGFR mutants |
| Ethyl Ester | Improves solubility and bioavailability |
| Pyrrolidine Ring | Contributes to antibacterial properties |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate clearance rates. Toxicity profiles are still under investigation but preliminary data suggest a manageable safety margin in animal models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate, and what reaction conditions optimize the introduction of chloro and ester substituents?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. For example, coupling a boronate ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-substituted pyrrolopyridazine) with a chlorinated pyridazine ester using Pd catalysts (e.g., XPhos G2) and K₃PO₄ as a base in anhydrous solvents like THF or dioxane . Chlorination is typically achieved using reagents like PCl₅ or SOCl₂ under reflux conditions . Optimal yields require strict temperature control (80–100°C) and inert atmospheres.
Q. How can the ester group in this compound be selectively hydrolyzed to the carboxylic acid, and what purification methods are recommended?
- Methodological Answer : Hydrolysis is performed using LiOH·H₂O in a THF/water or MeOH/water mixture at 0–25°C. For example, 7 equivalents of LiOH·H₂O react with the ester under stirring for 12–24 hours . The product is isolated via acidification (HCl) followed by extraction (EtOAc) and purified via silica gel chromatography or recrystallization. LC-MS or ESI-MS is used to confirm conversion (e.g., molecular ion peaks at m/z ~271 for the carboxylic acid derivative) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C), aromatic protons (δ ~6.5–8.5 ppm in ¹H), and the chloro-substituted pyrrolopyridazine ring protons (multiplicity analysis for regiochemistry) .
- ESI-MS : Confirm molecular weight (e.g., m/z ~439 for intermediates) and fragmentation patterns .
- IR : Ester C=O stretch (~1700–1750 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for the pyrrole ring) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction data collected at 298 K can be processed using SHELXT for structure solution and SHELXL for refinement. Challenges include handling disorder in the ethyl ester group or pyrrolopyridazine ring. Twinning or poor diffraction may require iterative refinement with restraints on bond lengths/angles. Hydrogen atoms are typically placed geometrically, and thermal displacement parameters (ADPs) are refined anisotropically for non-H atoms .
Q. How can contradictory data between computational models (e.g., DFT) and experimental results (e.g., NMR/UV-Vis) for electronic properties be resolved?
- Methodological Answer :
- Re-examine computational parameters (basis sets, solvent models) and validate with experimental UV-Vis λₘₐₓ and molar absorptivity.
- Compare calculated NMR chemical shifts (GIAO method) with experimental ¹H/¹³C data to identify discrepancies in electron density distribution .
- Use crystallographic data (e.g., bond lengths/angles) to refine computational models .
Q. How can side reactions during chlorination or cyclization steps in multi-step syntheses be minimized?
- Methodological Answer :
- Chlorination : Use stoichiometric PCl₅ in dry DCM at 0°C to avoid over-chlorination. Monitor reaction progress via TLC (hexane/EtOAc) .
- Cyclization : Employ high-dilution conditions to suppress oligomerization. Catalytic amounts of p-TsOH in toluene under reflux improve regioselectivity .
- Purification : Use preparative HPLC with C18 columns (MeCN/water + 0.1% TFA) to isolate target compounds from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
